molecular formula C4H4BrClN2 B2649950 5-bromo-4-chloro-1-methyl-1H-pyrazole CAS No. 1521372-90-6

5-bromo-4-chloro-1-methyl-1H-pyrazole

Cat. No.: B2649950
CAS No.: 1521372-90-6
M. Wt: 195.44
InChI Key: HXANFFNOZDWOAR-UHFFFAOYSA-N
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Description

5-bromo-4-chloro-1-methyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The presence of bromine and chlorine substituents at positions 5 and 4, respectively, along with a methyl group at position 1, makes this compound unique. Pyrazole derivatives, including this compound, are known for their diverse applications in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-chloro-1-methyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including the use of high-purity reagents, efficient catalysts, and advanced purification techniques to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-4-chloro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolones, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: 5-bromo-4-chloro-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole-based ligands and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceutical agents targeting various diseases .

Industry: The compound finds applications in the agrochemical industry as a key intermediate in the synthesis of pesticides and herbicides. It is also used in material science for the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-bromo-1H-pyrazole
  • 5-chloro-1-methyl-1H-pyrazole
  • 4-chloro-3-methyl-1H-pyrazole
  • 5-bromo-3-methyl-1H-pyrazole

Comparison: 5-bromo-4-chloro-1-methyl-1H-pyrazole is unique due to the simultaneous presence of bromine, chlorine, and methyl substituents on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-bromo-4-chloro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2/c1-8-4(5)3(6)2-7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXANFFNOZDWOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521372-90-6
Record name 5-bromo-4-chloro-1-methyl-1H-pyrazole
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